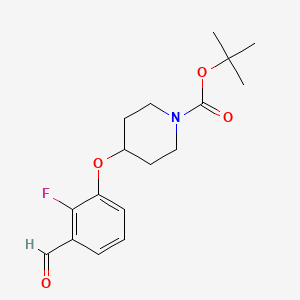
6-Bromo-4-methyl-isoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methyl-isoindoline is a heterocyclic organic compound characterized by a bromine atom and a methyl group attached to an isoindoline ring. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-isoindoline typically involves the bromination of 4-methyl-isoindoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-methyl-isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The isoindoline ring can be reduced to form isoindoline derivatives with different degrees of saturation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 6-azido-4-methyl-isoindoline or 6-thio-4-methyl-isoindoline.
Oxidation: Formation of 6-bromo-4-formyl-isoindoline or 6-bromo-4-carboxy-isoindoline.
Reduction: Formation of this compound derivatives with varying degrees of hydrogenation.
Aplicaciones Científicas De Investigación
6-Bromo-4-methyl-isoindoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: Employed in the development of organic semiconductors and photoactive materials.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-methyl-isoindoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromine atom and the isoindoline ring contribute to its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological system and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-isoindoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-4-methyl-isoindoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
6-Bromo-isoindoline:
Uniqueness
6-Bromo-4-methyl-isoindoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
6-bromo-4-methyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10BrN/c1-6-2-8(10)3-7-4-11-5-9(6)7/h2-3,11H,4-5H2,1H3 |
Clave InChI |
CUSSFHBEIGYUIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1CNC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)

![[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)



![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)

![Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate](/img/structure/B13897412.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)

![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)
